Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS 618072-65-4) is a heterocyclic compound featuring a pyrrole-thiazole hybrid scaffold. Its molecular formula is C₂₄H₁₈F₂N₂O₅S, with a molecular weight of 484.5 g/mol . Key structural elements include:
- A 2,5-dihydro-1H-pyrrol-1-yl core substituted with a 3-fluoro-4-methylbenzoyl group at position 3.
- A pyridin-3-yl group at position 2 of the pyrrole ring.
- A 4-methylthiazole-5-carboxylate moiety esterified with a methyl group.
This compound’s design combines fluorinated aromatic and nitrogen-rich heterocycles, which are common in bioactive molecules targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions.
Properties
CAS No. |
617698-27-8 |
|---|---|
Molecular Formula |
C23H18FN3O5S |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H18FN3O5S/c1-11-6-7-13(9-15(11)24)18(28)16-17(14-5-4-8-25-10-14)27(21(30)19(16)29)23-26-12(2)20(33-23)22(31)32-3/h4-10,17,28H,1-3H3/b18-16+ |
InChI Key |
XXFVLQZFJFEKDR-FBMGVBCBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CN=CC=C4)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CN=CC=C4)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the Fluorinated Benzoyl Intermediate: This step may involve the fluorination of a benzoyl precursor using reagents such as fluorine gas or other fluorinating agents.
Pyridine and Pyrrol Ring Formation: The pyridine and pyrrol rings are synthesized through cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Thiazole Ring Formation: The thiazole ring is formed through a condensation reaction, typically involving the use of sulfur-containing reagents.
Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exhibit significant antibacterial and antifungal activities. The presence of the thiazole and pyridine rings enhances the compound's ability to inhibit microbial growth.
Anticancer Activity
Studies have shown that thiazole derivatives can act as potent inhibitors of various cancer cell lines. The interaction of the compound with specific molecular targets can lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound may also serve as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests potential as a competitive inhibitor.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Potential
In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF7) through the activation of caspase pathways. This suggests that further exploration into its mechanism could yield valuable insights into developing new cancer therapies .
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrrole-thiazole hybrids with variations in substituents, ester groups, and aromatic systems. Below is a detailed comparison with analogs from patent and chemical literature (Table 1).
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Aromatic Substituents: Pyridin-3-yl (target) vs. 3-Fluoro-4-methylbenzoyl (target) vs. 4-butoxybenzoyl (609796-51-2): The butoxy group’s longer alkyl chain increases lipophilicity (logP), favoring membrane permeability but possibly reducing aqueous solubility .
Ester Groups :
- Methyl ester (target) vs. ethyl/allyl esters : Methyl esters generally exhibit faster metabolic hydrolysis than ethyl esters, affecting pharmacokinetics. Allyl esters (e.g., 618071-83-3) offer functional handles for prodrug strategies .
Fluorination Patterns :
- The 3-fluoro position on the benzoyl group (target) balances electronegativity and steric effects, whereas 4-fluoro (e.g., 609794-26-5) may alter π-stacking with aromatic residues in biological targets .
Research Findings and Functional Insights
While explicit biological data for the target compound is absent in the provided evidence, insights can be extrapolated from structural analogs:
- Synthetic Accessibility : The target’s methyl ester and pyridine substituent suggest straightforward synthesis via Suzuki-Miyaura coupling or esterification, as seen in analogous compounds (e.g., Example 62 in ) .
- For instance, the thiazole ring’s electron-deficient nature may favor nucleophilic attacks .
- Stability and Reactivity : Fluorine atoms reduce oxidative metabolism, while the hydroxyl group at position 4 may participate in tautomerism or hydrogen-bond networks .
Biological Activity
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, a pyridine ring, and a pyrrolidine derivative, which contribute to its biological properties. The presence of fluorine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Anticancer Activity : Thiazole and pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the thiazole ring is particularly significant in enhancing cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation. For example, thiazole derivatives have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer cell signaling pathways .
- Anticonvulsant Properties : Some thiazole-containing compounds have demonstrated anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy .
Anticancer Activity
A study exploring thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-(...) | A549 | < 10 | |
| Doxorubicin | A549 | 15 | |
| Naphthalene-thiazole analogue | NIH/3T3 | 18.4 |
Enzyme Inhibition
Another study focused on the inhibition of p38 MAPK by thiazole derivatives. The compound was tested alongside others for its ability to inhibit this kinase, which is crucial in regulating inflammatory responses. The results indicated that similar compounds could effectively reduce the activity of p38 MAPK in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
